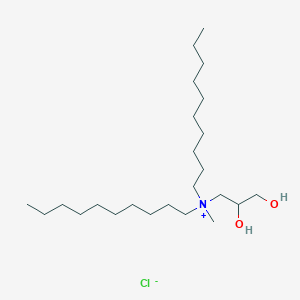
4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride is a quaternary ammonium salt with a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride typically involves the alkylation of 1-methylpyridine with a suitable alkyne-containing halide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the alkyne moiety, with reagents such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride may be used as a catalyst or reagent in organic synthesis, particularly in reactions involving alkynes and pyridinium salts.
Biology
The compound could be explored for its potential biological activity, including antimicrobial or antifungal properties, due to the presence of the pyridinium core.
Medicine
In medicine, research might focus on its potential as a drug candidate or as a component in drug delivery systems, leveraging its unique chemical structure.
Industry
Industrially, the compound may find applications in materials science, such as in the development of novel polymers or as an additive in coatings and adhesives.
Mechanism of Action
The mechanism by which 4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride exerts its effects would depend on its specific application. For instance, in biological systems, it might interact with cellular membranes or proteins, disrupting normal function. In catalytic processes, it could facilitate the formation or breaking of chemical bonds through its reactive sites.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridinium chloride: A simpler analog without the alkyne moiety.
4-(Dodec-5-YN-1-YL)-pyridinium chloride: Similar structure but lacks the methyl group on the nitrogen.
Quaternary ammonium salts: A broader class of compounds with varying alkyl groups and functional moieties.
Properties
CAS No. |
113893-22-4 |
|---|---|
Molecular Formula |
C18H28ClN |
Molecular Weight |
293.9 g/mol |
IUPAC Name |
4-dodec-5-ynyl-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C18H28N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(2)17-15-18;/h14-17H,3-7,10-13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LZUOHGXEZYUPFW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC#CCCCCC1=CC=[N+](C=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)


![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)


![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)


![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)

